molecular formula C21H23N3O3S2 B2858389 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941931-70-0

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Cat. No. B2858389
CAS RN: 941931-70-0
M. Wt: 429.55
InChI Key: OZIXKDVIENQTON-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone, also known as BTE, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE is a piperazine derivative that has shown promising results in preclinical studies for various diseases.

Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis of new derivatives for potential anti-HIV activity. The research involved the creation of compounds through a series of syntheses, aiming to develop non-nucleoside reverse transcriptase inhibitors. This approach exemplifies the compound's application in exploring new therapeutic agents against HIV (Al-Masoudi et al., 2007).

Green Synthesis and Crystal Structure Analysis

Another application involves the green, microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This study highlights an eco-friendly method for synthesizing compounds with potential for further chemical investigation. The structural analysis provided insight into the compound's conformation and its potential interactions (Said et al., 2020).

Novel Antidepressant Metabolism Study

Research into the metabolic pathways of Lu AA21004, a novel antidepressant, underscores the compound's role in medicinal chemistry. The study identified the cytochrome P450 enzymes involved in its oxidative metabolism, offering valuable information for drug development and safety evaluations (Hvenegaard et al., 2012).

Electrochemical Synthesis for Drug Development

Electrochemical synthesis strategies have been employed to create new derivatives, including mono and di-substituted hydroquinone and benzoquinone. These methods provide innovative pathways for synthesizing compounds with potential pharmaceutical applications (Nematollahi et al., 2014).

Antimicrobial Evaluation

The synthesis and evaluation of new chalcones containing piperazine or dichlorothiophene moieties reveal the compound's relevance in developing antimicrobial agents. This research demonstrates the compound's utility in addressing microbial resistance, indicating its role in synthesizing new therapeutic agents (Tomar et al., 2007).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-2-29(26,27)17-9-7-16(8-10-17)15-20(25)23-11-13-24(14-12-23)21-22-18-5-3-4-6-19(18)28-21/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXKDVIENQTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

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